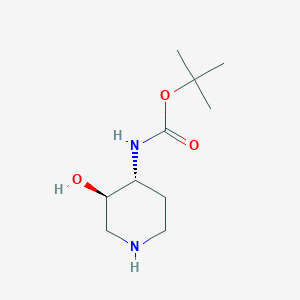

tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate

Übersicht

Beschreibung

“tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H18N2O3 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of “this compound” involves palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

Stereoselective Syntheses

The compound and its derivatives are crucial in stereoselective syntheses, where specific isomers of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates are produced. These syntheses are pivotal for creating compounds with precise molecular configurations, essential for pharmaceutical applications where the activity can be highly isomer-dependent (Boev et al., 2015).

Enantioselective Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting its role in the synthesis of complex organic molecules with potential therapeutic applications (Ober et al., 2004).

Photocatalysis

In photocatalysis, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, is used as a versatile amidyl-radical precursor. This application is crucial for developing new photocatalyzed protocols, enabling the assembly of complex molecules like 3-aminochromones under mild conditions, which are valuable in various chemical industries (Wang et al., 2022).

Natural Product Synthesis

The synthesis of intermediates from tert-butyl carbamate derivatives is significant in natural product synthesis, as seen in the study by Tang et al. (2014), where an intermediate of jaspine B, a compound with cytotoxic activity, was synthesized. This showcases the compound's utility in developing agents with potential anticancer properties (Tang et al., 2014).

Molecular Architecture

The compound and its derivatives play a role in the study of molecular architecture through crystallography. For example, the analysis of isomorphous crystal structures involving carbamate derivatives elucidates how molecules are linked via specific hydrogen and halogen bonds, contributing to our understanding of molecular interactions and stability (Baillargeon et al., 2017).

Wirkmechanismus

Mode of Action

It’s worth noting that the compound contains a tert-butyl carbamate (boc) group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been used in the synthesis of various bioactive molecules , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the boc group may influence its bioavailability, as the group could potentially be removed in the acidic environment of the stomach .

Result of Action

As a chemical building block, its primary role is likely in the synthesis of more complex molecules .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the Boc group is known to be sensitive to acidic conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)vinyl]-2-pyrimidinamine](/img/structure/B3151890.png)

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)

![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)

![1-Aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester](/img/structure/B3151945.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)